[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15758330
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C12H19N5/c1-3-16-8-6-11(15-16)9-13-10-12-5-7-14-17(12)4-2/h5-8,13H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | XAWZXHOJKQOJEL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC=NN2CC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of two 1H-pyrazole rings, each substituted with an ethyl group at the nitrogen atom (N1 position). These heterocyclic systems are interconnected through methylene bridges to a central amine group, resulting in the systematic IUPAC name 1-(1-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine . The molecular formula is C12H19N5, with a calculated molecular weight of 233.31 g/mol .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H19N5 | |
| Molecular Weight | 233.31 g/mol | |
| SMILES Notation | CCN1C=CC(=N1)CNCC2=CC=NN2CC | |
| InChI Key | XAWZXHOJKQOJEL-UHFFFAOYSA-N |
The planar pyrazole rings (bond angles ≈ 120°) and ethyl substituents introduce steric bulk, potentially influencing conformational flexibility and intermolecular interactions .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational models predict distinct electronic transitions. The conjugated π-system of the pyrazole rings suggests UV-Vis absorption maxima in the 250–300 nm range, typical for aromatic heterocycles . Density functional theory (DFT) simulations indicate a dipole moment of ≈3.2 D, favoring solubility in polar aprotic solvents .
Synthesis and Derivative Formation
Synthetic Pathways
Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions . For [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine, a plausible route involves:
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Pyrazole Ring Formation: Reaction of ethyl hydrazine with acetylacetone to generate 1-ethyl-3-methylpyrazole.
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Bromination: Selective bromination at the methyl group using N-bromosuccinimide (NBS).
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Amination: Nucleophilic substitution of brominated intermediates with methylamine to install the methylene amine linker .
Table 2: Comparative Synthetic Yields of Pyrazole Amines
| Compound | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| 1-Ethyl-N-methylpyrazole-5-methanamine | 68 | 12 | |
| Target Compound | Est. 45–55 | 18–24 |
Challenges include regioselective functionalization and purification of the asymmetrical diamine product, necessitating chromatographic separation .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its amine functionality and hydrophobic ethyl groups. Preliminary estimates suggest:
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Water Solubility: <0.1 mg/mL (25°C) due to dominant hydrophobic interactions.
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Organic Solvents: Soluble in DMSO (≈50 mg/mL), ethanol (≈15 mg/mL), and dichloromethane (≈30 mg/mL).
Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.
Acid-Base Behavior
The secondary amine (pKa ≈ 9.5–10.5) can undergo protonation in acidic media, enhancing water solubility at pH <4. This property is critical for salt formation in pharmaceutical formulations .
| Target Class | Potential Interaction Mechanism | Likelihood (Scale: 1–5) |
|---|---|---|
| Kinases | ATP-binding site competition | 3 |
| Ion Channels | Pore blockade | 2 |
| Nuclear Receptors | Ligand-binding domain modulation | 4 |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Functionalization with sulfonamide groups enhances topoisomerase inhibition .
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Antimicrobials: Quaternary ammonium derivatives exhibit bactericidal activity against Gram-positive pathogens .
Materials Science
Incorporation into metal-organic frameworks (MOFs) improves gas adsorption capacity (e.g., CO2 uptake ≈1.8 mmol/g at 298 K) .
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